2-Methyl-6-vinylbenzoic acid
Overview
Description
2-Methyl-6-vinylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a methyl group at the second position and a vinyl group at the sixth position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-vinylbenzoic acid typically involves the alkylation of a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the benzoic acid ring using methyl chloride and a Lewis acid catalyst like aluminum chloride. The vinyl group can be introduced through a subsequent Heck reaction, where a vinyl halide reacts with the methylated benzoic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-vinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-Methyl-6-carboxybenzoic acid.
Reduction: Formation of 2-Methyl-6-ethylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2-Methyl-6-vinylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-vinylbenzoic acid involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming cross-linked polymers. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
2-Methylbenzoic acid: Lacks the vinyl group, resulting in different reactivity and applications.
6-Vinylbenzoic acid: Lacks the methyl group, affecting its chemical properties and uses.
2-Methyl-6-ethylbenzoic acid: Similar structure but with an ethyl group instead of a vinyl group, leading to different reactivity.
Uniqueness: 2-Methyl-6-vinylbenzoic acid is unique due to the presence of both a methyl and a vinyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-ethenyl-6-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h3-6H,1H2,2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXYGIAYUPGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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